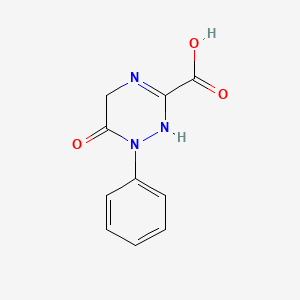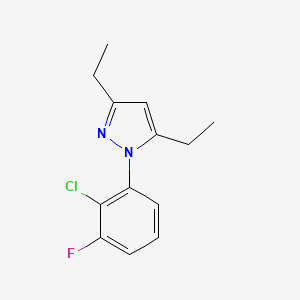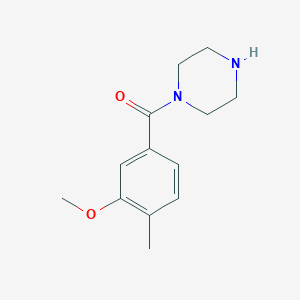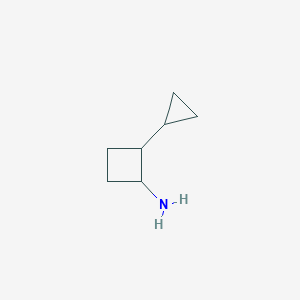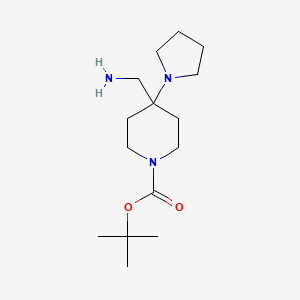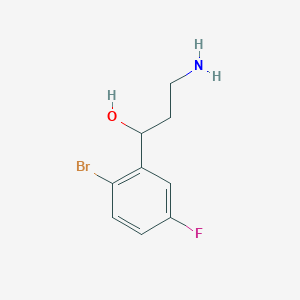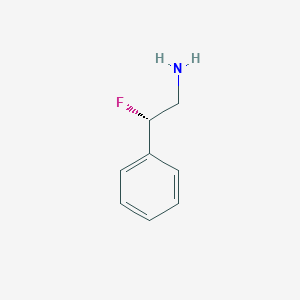
(2S)-2-Fluoro-2-phenylethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-Fluoro-2-phenylethan-1-amine is an organic compound characterized by the presence of a fluorine atom attached to the second carbon of a phenylethanamine structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Fluoro-2-phenylethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable precursor, such as (S)-2-phenylethan-1-amine.
Fluorination: The introduction of the fluorine atom is achieved through nucleophilic substitution reactions. Common reagents for this step include diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of automated systems ensures consistent quality and high throughput.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into various amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols are used under mild conditions.
Major Products:
Oxidation: Formation of fluoro-substituted ketones or aldehydes.
Reduction: Production of various amine derivatives.
Substitution: Generation of new compounds with different functional groups replacing the fluorine atom.
Chemistry:
Synthesis of Complex Molecules: this compound serves as a building block in the synthesis of more complex organic molecules.
Fluorine Chemistry: Its unique properties make it valuable in the study of fluorine-containing compounds.
Biology:
Enzyme Inhibition Studies: The compound is used to investigate the effects of fluorine substitution on enzyme activity.
Protein-Ligand Interactions: It helps in studying the interactions between proteins and small molecules.
Medicine:
Drug Development: this compound is explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Radiolabeling: It is used in the synthesis of radiolabeled compounds for imaging studies.
Industry:
Material Science: The compound is utilized in the development of new materials with specific properties.
Agriculture: It is investigated for its potential use in agrochemicals.
Wirkmechanismus
The mechanism of action of (2S)-2-Fluoro-2-phenylethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s presence can significantly alter the compound’s binding affinity and selectivity. This alteration can lead to changes in the biological activity of the compound, making it a valuable tool in drug design and development.
Vergleich Mit ähnlichen Verbindungen
(2S)-2-Chloro-2-phenylethan-1-amine: Similar structure but with a chlorine atom instead of fluorine.
(2S)-2-Bromo-2-phenylethan-1-amine: Contains a bromine atom in place of fluorine.
(2S)-2-Iodo-2-phenylethan-1-amine: Features an iodine atom instead of fluorine.
Uniqueness:
Fluorine’s Influence: The presence of the fluorine atom in (2S)-2-Fluoro-2-phenylethan-1-amine imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its halogenated counterparts.
Biological Activity: The fluorine atom can enhance the compound’s ability to interact with biological targets, making it more potent in certain applications.
Eigenschaften
CAS-Nummer |
127708-39-8 |
|---|---|
Molekularformel |
C8H10FN |
Molekulargewicht |
139.17 g/mol |
IUPAC-Name |
(2S)-2-fluoro-2-phenylethanamine |
InChI |
InChI=1S/C8H10FN/c9-8(6-10)7-4-2-1-3-5-7/h1-5,8H,6,10H2/t8-/m1/s1 |
InChI-Schlüssel |
BNBAGEDGPDCSJP-MRVPVSSYSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)[C@@H](CN)F |
Kanonische SMILES |
C1=CC=C(C=C1)C(CN)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13227000.png)
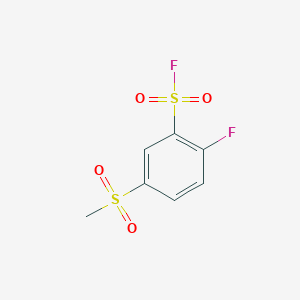

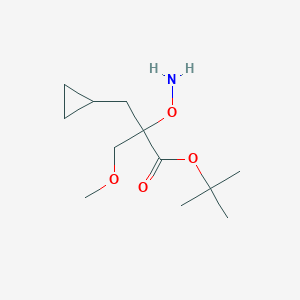
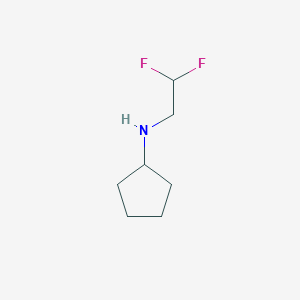
amine](/img/structure/B13227026.png)

